5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
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Description
“5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known for their broad range of chemical and biological properties . They are found in many natural products and are the basic core of some drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be identified through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would need to be identified through further experimental studies.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, such as inducing apoptosis, inhibiting cell proliferation, and modulating immune responses . The specific effects of this compound would need to be identified through further experimental studies.
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
Properties
IUPAC Name |
5-[(4-aminopyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYYFYLOQJVDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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